4-Bromo-2-ethyl-N-methylaniline
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Overview
Description
4-Bromo-2-ethyl-N-methylaniline is an organic compound that belongs to the class of arylamines It is characterized by the presence of a bromine atom, an ethyl group, and a methylated amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-N-methylaniline can be achieved through several methods. One common approach involves the bromination of 2-ethyl-N-methylaniline. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. This could include the protection of the amine group, followed by bromination and subsequent deprotection. For example, the amine group can be protected using acetic anhydride to form an amide, which is then brominated. The final step involves hydrolysis to regenerate the free amine .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethyl-N-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effect of the amine group.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in acetic acid.
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Sulfonation: Sulfuric acid (H₂SO₄).
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-ethyl-N-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is used in the preparation of functional materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-N-methylaniline involves its interaction with various molecular targets. The presence of the bromine atom and the amine group allows it to participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-2-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-N,N-dimethylaniline: Similar structure but with two methyl groups on the amine.
Properties
IUPAC Name |
4-bromo-2-ethyl-N-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBXLTGZNKHFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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